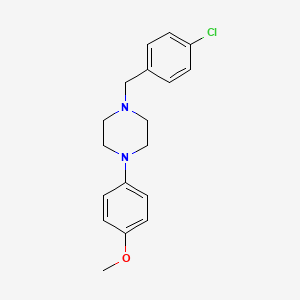

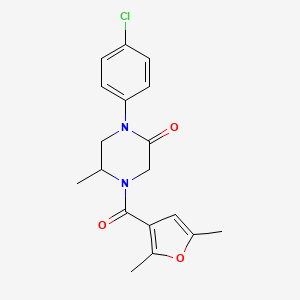

1-(4-chlorobenzyl)-4-(4-methoxyphenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)piperazine often involves multiple steps, including reactions with piperazine as a key starting material. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, showcasing a typical method for introducing functional groups to the piperazine ring (Y. Tung, 1957).

Molecular Structure Analysis

Structural characterization of piperazine derivatives, including those similar to 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)piperazine, has been extensively studied. For instance, the structural characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction method provides insights into the molecular geometry and electronic structure of piperazine derivatives (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

The reactivity of piperazine compounds, including chloro and methoxy-substituted derivatives, often involves their functional groups reacting with various reagents. These reactions can lead to a wide range of products with different biological and chemical properties. For example, chlorodiorganotin(IV) complexes of 4-(2-methoxyphenyl)piperazine-1-carbodithioate demonstrate the potential for forming complexes with metals, indicating a versatile chemical reactivity profile (Zia-ur-Rehman et al., 2008).

Physical Properties Analysis

The physical properties of piperazine derivatives can be significantly influenced by the nature of their substituents. For example, spectroscopic investigations provide valuable information on the vibrational and electronic properties, contributing to a better understanding of their physical characteristics (N. Prabavathi et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for understanding the potential applications and reactions of piperazine derivatives. Studies focusing on the synthesis and reactivity of these compounds contribute to a comprehensive understanding of their chemical behavior. For instance, the synthesis and reactivity of novel 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine derivatives highlight the versatility and wide range of chemical transformations possible with these compounds (Yang Qi-don, 2015).

科学的研究の応用

Synthesis and Biological Activities

Some studies have focused on the synthesis of novel derivatives of piperazine compounds and evaluating their antimicrobial activities. For instance, derivatives such as 1,2,4-triazole and triazol-3-one derivatives have been synthesized and found to possess good or moderate activities against microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Drug Discovery

Research has also been conducted on piperazine compounds as non-nucleoside HIV-1 reverse transcriptase inhibitors, leading to the development of compounds significantly more potent than earlier iterations. These compounds, through modifications and evaluations, have contributed to the advancement in the treatment of HIV-1 (Romero et al., 1994).

Serotonin Receptor Antagonists

Piperazine derivatives have been studied for their potential as serotonin receptor antagonists, with specific modifications leading to compounds that exhibit high affinity and selectivity for 5-HT1A receptors. Such compounds are of interest for their potential therapeutic applications in treating psychiatric disorders (Raghupathi et al., 1991).

Dopamine Uptake Inhibitors

The development of dopamine uptake inhibitors such as GBR-12909 highlights the application of piperazine compounds in addressing neurological disorders. Research into optimizing the synthesis process for such compounds underlines their potential in therapeutic applications (Ironside et al., 2002).

Fluorescent Ligands for Receptor Studies

Innovative fluorescent ligands based on 1-(2-methoxyphenyl)piperazine derivatives have been synthesized for studying human 5-HT1A receptors. These compounds combine high receptor affinity with excellent fluorescence properties, facilitating advanced imaging and receptor localization studies (Lacivita et al., 2009).

Safety and Hazards

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFDADHJDLSZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)

![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)

![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)

![2-(3-nitrobenzyl)-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5513223.png)

![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)

![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)